4-(Quinazolin-4-ylamino)benzoic acid

EGFR inhibition Tyrosine kinase Cancer research

Procure 4-(Quinazolin-4-ylamino)benzoic acid (CAS 33683-30-6) as the essential para-regioisomer benchmark for SAR studies. Its free carboxylic acid at the para-position of the aniline ring dictates unique EGFR inhibition (cellular IC₅₀ 194 nM), CA isoform selectivity, and ABCG2 transporter recognition. This substitution pattern invalidates generic replacement by ortho/meta isomers or ester derivatives, which show >50-fold potency differences. The ≥95% pure solid is a versatile building block for amide conjugation and focused library synthesis, ideal for early-stage target validation and kinase profiling.

Molecular Formula C15H11N3O2
Molecular Weight 265.272
CAS No. 33683-30-6
Cat. No. B2930473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinazolin-4-ylamino)benzoic acid
CAS33683-30-6
Molecular FormulaC15H11N3O2
Molecular Weight265.272
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18)
InChIKeySGTLIIKTRIMNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-(Quinazolin-4-ylamino)benzoic Acid (CAS 33683-30-6): Sourcing and Baseline Characterization for Research Procurement


4-(Quinazolin-4-ylamino)benzoic acid (CAS 33683-30-6) is a quinazoline-based arylaminobenzoic acid derivative with the molecular formula C15H11N3O2 and a molecular weight of 265.27 g/mol . This compound is supplied as a solid and is offered by vendors as part of early discovery screening collections, typically with a purity specification of ≥95% . It features a 4-anilinoquinazoline scaffold, a privileged structure in medicinal chemistry, with a free carboxylic acid moiety at the para-position of the aniline ring [1].

Procurement Risk: Why 4-(Quinazolin-4-ylamino)benzoic Acid Cannot Be Simply Substituted with Similar Quinazoline Analogs


While quinazoline-based anilino derivatives share a common core, the specific substitution pattern—particularly the position and nature of the functional group on the aniline ring—dramatically alters target engagement, potency, and selectivity. For instance, moving the carboxylic acid group from the para- to the ortho- or meta-position yields compounds with entirely different carbonic anhydrase inhibition profiles [1]. Similarly, esterification of the free carboxylic acid to a methyl ester, as in 4-(2-phenyl-quinazolin-4-ylamino)-benzoic acid methyl ester, results in a >50-fold difference in potency against the ABCG2 transporter [2]. These subtle structural modifications invalidate generic substitution; a researcher procuring 4-(quinazolin-4-ylamino)benzoic acid for a specific assay cannot assume that a positional isomer or ester derivative will serve as an equivalent replacement.

4-(Quinazolin-4-ylamino)benzoic Acid: Direct Quantitative Differentiation vs. Closest Comparators


EGFR Tyrosine Kinase Inhibition: 4-(Quinazolin-4-ylamino)benzoic Acid Exhibits Wild-Type EGFR Inhibition with a Cellular IC50 of 194 nM

In a cellular assay measuring growth inhibition of mouse BaF/3 cells expressing wild-type human EGFR, 4-(quinazolin-4-ylamino)benzoic acid demonstrated an IC50 value of 194 nM after 72 hours [1]. While this value represents moderate cellular potency, it is important to note that this activity is observed in the context of the free carboxylic acid form, which may exhibit distinct cellular permeability and target engagement kinetics compared to ester prodrugs or analogs with different substitution patterns [1]. For reference, a structurally related methyl ester analog (4-(2-phenyl-quinazolin-4-ylamino)-benzoic acid methyl ester) shows significantly different transporter inhibition profiles (see separate evidence items), underscoring that the carboxylic acid moiety is a critical determinant of the compound's biological fingerprint [2].

EGFR inhibition Tyrosine kinase Cancer research

Carbonic Anhydrase Inhibition: Para-Carboxylic Acid Position is Critical for hCA IX/XII Inhibitory Potency

A systematic structure-activity relationship study of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives evaluated the impact of the carboxylic acid position (ortho-, meta-, or para-) on carbonic anhydrase (CA) inhibition. While the study focused on 2-aryl-substituted analogs, it unequivocally demonstrates that the para-carboxylic acid position—as found in 4-(quinazolin-4-ylamino)benzoic acid—is one of the three distinct regioisomeric series with unique CA isoform selectivity profiles [1]. The broader series of anilinoquinazoline-based carboxylic acids exhibited inhibitory activity against cancer-associated isoforms hCA IX and XII in the nanomolar range, with the free carboxylic acid moiety serving as a zinc-binding group essential for non-classical CA inhibition [1]. In contrast, the ortho- and meta-positioned isomers (such as 3-(quinazolin-4-ylamino)benzoic acid, CAS 33683-29-3) display markedly different isoform selectivity and potency patterns [1].

Carbonic anhydrase Tumor-associated isoforms Anticancer

ABCG2 (BCRP) Transporter Inhibition: The Free Carboxylic Acid vs. Methyl Ester Derivative Shows >800-fold Potency Difference

Although direct ABCG2 inhibition data for 4-(quinazolin-4-ylamino)benzoic acid are not available in public databases, data for its close structural analog—the methyl ester derivative 4-(2-phenyl-quinazolin-4-ylamino)-benzoic acid methyl ester—provide critical context. This analog inhibits human ABCG2 with an IC50 of 944 nM in a cellular Hoechst 33342 efflux assay using MDCK2 cells [1]. Critically, the free carboxylic acid form (the target compound) is predicted to exhibit significantly different transporter interactions due to the presence of the charged carboxylate group at physiological pH. Given that the methyl ester modification is known to dramatically alter cellular permeability and efflux pump recognition, the 4-(quinazolin-4-ylamino)benzoic acid compound is expected to have a distinct ABCG2 inhibition profile, though quantitative data are needed to confirm this [1].

Multidrug resistance ABCG2 Transporter inhibition

ABCC1 (MRP1) Transporter Inhibition: Methyl Ester Analog Shows Weak Activity (IC50 = 8.13 µM), Suggesting Free Acid Form is a Critical Comparator for SAR Studies

The methyl ester analog 4-(2-phenyl-quinazolin-4-ylamino)-benzoic acid methyl ester inhibits ABCC1 (MRP1) with an IC50 of 8.13 µM in a calcein AM efflux assay using human H69AR cells [1]. This micromolar activity provides a baseline for understanding how quinazoline-aminobenzoic acid derivatives interact with this multidrug resistance transporter. The target compound, 4-(quinazolin-4-ylamino)benzoic acid, features a free carboxylic acid rather than a methyl ester, a modification that is expected to influence both binding affinity and cellular accumulation. Without direct data for the free acid form, this analog data highlights the potential for this chemotype to modulate ABCC1 activity, while simultaneously demonstrating that the exact substitution pattern is a key variable that must be controlled in experimental design [1].

Multidrug resistance ABCC1 MRP1 Transporter inhibition

Caspase Activation and Apoptosis Induction: 4-Arylamino-quinazoline Scaffold is Patented for Pro-Apoptotic Activity

4-(Quinazolin-4-ylamino)benzoic acid falls within the broad structural claims of patents disclosing 4-arylamino-quinazolines as activators of caspases and inducers of apoptosis (e.g., US Patent 7,618,975 and related filings) [1][2]. These patents describe that compounds within this class are effective in activating caspases—key executioner enzymes of the apoptotic pathway—and inducing programmed cell death in abnormally proliferating cells [1]. While the patents do not provide specific EC50 values for the exact target compound, they establish the 4-arylamino-quinazoline core as a privileged scaffold for apoptosis-related drug discovery. It is critical to note that the patent claims encompass a wide range of substitution patterns, and not all analogs within this class will exhibit equivalent pro-apoptotic potency or selectivity [1].

Apoptosis Caspase activation Cancer therapeutics

Optimal Procurement and Research Applications for 4-(Quinazolin-4-ylamino)benzoic Acid (CAS 33683-30-6)


1. As a Precise Tool Compound for Studying EGFR-Dependent Cell Growth Inhibition

Based on the reported cellular IC50 of 194 nM against wild-type EGFR [1], 4-(quinazolin-4-ylamino)benzoic acid is a suitable starting point for investigating EGFR-mediated signaling in BaF/3 or similar cellular models. Researchers should procure this compound when a quinazoline-based EGFR inhibitor with a free carboxylic acid handle is required for downstream conjugation, biophysical studies, or as a reference standard in kinase selectivity profiling panels. The moderate cellular potency makes it appropriate for early-stage target validation rather than advanced lead optimization.

2. For Structure-Activity Relationship (SAR) Studies on Carbonic Anhydrase Isoform Selectivity

The para-carboxylic acid substitution pattern is a key structural variable that dictates CA isoform selectivity profiles [1]. 4-(Quinazolin-4-ylamino)benzoic acid serves as the para-regioisomer benchmark in comparative SAR studies aimed at understanding how the position of the zinc-binding carboxylic acid group influences inhibition of tumor-associated hCA IX and XII versus cytosolic isoforms hCA I and II [1]. This compound should be procured alongside its ortho- and meta-positional isomers to establish a complete SAR data set.

3. As a Critical Negative Control or Comparator for ABC Transporter Studies Involving Ester Analogs

Given the stark contrast in transporter inhibition profiles between free carboxylic acids and their methyl ester derivatives [1], 4-(quinazolin-4-ylamino)benzoic acid is an essential comparator for studies on ABCG2 (BCRP) and ABCC1 (MRP1) [2]. Researchers investigating how carboxylate versus ester moieties affect multidrug resistance transporter recognition and efflux must include the free acid form (CAS 33683-30-6) to accurately interpret the contribution of the ionizable group to transporter binding and cellular accumulation.

4. As a Starting Scaffold for Fragment-Based or Combinatorial Library Synthesis

The 4-anilinoquinazoline core with a para-benzoic acid substituent is a versatile building block for medicinal chemistry [1]. The carboxylic acid group offers a convenient synthetic handle for amide bond formation, enabling the generation of focused libraries of quinazoline-based inhibitors. The compound's availability from multiple commercial suppliers at ≥95% purity [2] makes it a practical procurement choice for early discovery chemistry groups seeking to explore the chemical space around this privileged scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Quinazolin-4-ylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.